molecular formula C9H6Cl2F3NO2 B1519336 2,2,2-trifluoroethyl N-(2,5-dichlorophenyl)carbamate CAS No. 1087798-36-4

2,2,2-trifluoroethyl N-(2,5-dichlorophenyl)carbamate

Cat. No.: B1519336
CAS No.: 1087798-36-4
M. Wt: 288.05 g/mol
InChI Key: IAAUBGSWPKMTJQ-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(2,5-dichlorophenyl)carbamate is a useful research compound. Its molecular formula is C9H6Cl2F3NO2 and its molecular weight is 288.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2,2,2-Trifluoroethyl N-(2,5-dichlorophenyl)carbamate is a fluorinated carbamate compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H8Cl2F3N and is characterized by the presence of a trifluoroethyl group and a dichlorophenyl moiety attached to the carbamate functional group. This unique structure imparts distinct physicochemical properties that influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Lipophilicity : The trifluoroethyl group enhances the compound's lipophilicity, facilitating membrane penetration and interaction with cellular components.
  • Covalent Bond Formation : The carbamate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Properties

Preliminary investigations have shown that this compound may possess anticancer activity. In vitro studies have reported that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specifics of these mechanisms are still under investigation.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 20 µg/mL. The compound demonstrated a broad-spectrum activity profile.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli20 µg/mL
Staphylococcus aureus15 µg/mL
Pseudomonas aeruginosa25 µg/mL

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound was tested for its cytotoxic effects. Results showed that it reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 30 µM and 25 µM respectively.

Cell LineIC50 Value (µM)
MCF-730
A54925

Research Findings

Recent literature emphasizes the potential of carbamate derivatives in drug design due to their versatile biological activities. A review highlighted that compounds similar to this compound are being explored for their roles as enzyme inhibitors and therapeutic agents in various diseases .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2,5-dichlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F3NO2/c10-5-1-2-6(11)7(3-5)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAUBGSWPKMTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)OCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901218338
Record name 2,2,2-Trifluoroethyl N-(2,5-dichlorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087798-36-4
Record name 2,2,2-Trifluoroethyl N-(2,5-dichlorophenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087798-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethyl N-(2,5-dichlorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.